2-Iodo-3-methylbenzonitrile
Overview
Description
2-Iodo-3-methylbenzonitrile is an organic compound with the molecular formula C8H6IN. It is a derivative of benzonitrile, where the hydrogen atom at the second position of the benzene ring is replaced by an iodine atom, and the hydrogen atom at the third position is replaced by a methyl group. This compound is known for its utility in various chemical syntheses and research applications .
Mechanism of Action
Target of Action
This compound is primarily used for research and development purposes
Mode of Action
It’s known that compounds with similar structures can undergo reactions at the benzylic position . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation . The exact interaction of 2-Iodo-3-methylbenzonitrile with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Biochemical pathways are complex networks of chemical reactions that occur in living organisms . They control the flux of metabolites to ensure that the output of the pathways meets biological demand
Pharmacokinetics
Pharmacokinetics refers to the movement of a drug into, through, and out of the body . It includes the time course of its absorption, bioavailability, distribution, metabolism, and excretion .
Action Environment
Environmental factors can significantly influence the action of a compound, including temperature, pH, and the presence of other molecules
Biochemical Analysis
Biochemical Properties
2-Iodo-3-methylbenzonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to bind with specific proteins, altering their structure and function. These interactions can lead to changes in enzyme activity, either inhibiting or activating specific biochemical pathways. For instance, this compound has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and apoptosis. Additionally, this compound can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. For example, the compound has been found to inhibit the activity of certain kinases, which play a critical role in cell signaling and regulation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular processes, while higher doses can lead to significant changes in cell function and metabolism. Toxic or adverse effects have been observed at high doses, including hepatotoxicity and nephrotoxicity . It is crucial to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for the metabolism of various compounds. The compound can affect metabolic flux and alter the levels of metabolites within cells . Understanding these interactions is vital for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound is transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity . The distribution of this compound within tissues can also affect its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is essential for its function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, it may localize to the mitochondria, where it can influence energy production and metabolic processes . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-3-methylbenzonitrile typically involves the iodination of 3-methylbenzonitrile. One common method is the Sandmeyer reaction, where 3-methylbenzonitrile is diazotized and then treated with potassium iodide to introduce the iodine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of specialized equipment to handle the reagents and control the reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-3-methylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as in the Suzuki coupling reaction.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Common Reagents and Conditions:
Suzuki Coupling: Uses palladium catalysts and boronic acids under mild conditions.
Reduction: Uses hydrogen gas and metal catalysts or reducing agents like lithium aluminum hydride.
Oxidation: Uses oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution Products: Various substituted benzonitriles.
Reduction Products: 3-methylbenzylamine.
Oxidation Products: 3-methylbenzoic acid.
Scientific Research Applications
2-Iodo-3-methylbenzonitrile is used in a wide range of scientific research applications:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: In the development of pharmaceutical compounds.
Material Science: As a precursor for the synthesis of materials with specific properties.
Comparison with Similar Compounds
- 2-Iodo-4-methylbenzonitrile
- 2-Iodo-5-methylbenzonitrile
- 2-Iodo-6-methylbenzonitrile
Comparison: 2-Iodo-3-methylbenzonitrile is unique due to the specific positioning of the iodine and methyl groups, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different reactivity patterns and selectivity in chemical reactions .
Properties
IUPAC Name |
2-iodo-3-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN/c1-6-3-2-4-7(5-10)8(6)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCRRPBJJWSSTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C#N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662235 | |
Record name | 2-Iodo-3-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52107-70-7 | |
Record name | 2-Iodo-3-methylbenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52107-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Iodo-3-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70662235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.